molecular formula C19H13FN2O3 B2571049 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-fluorophenyl)acetamide CAS No. 1105218-94-7

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2571049
CAS RN: 1105218-94-7
M. Wt: 336.322
InChI Key: QOFHIEXRXOGLGU-UHFFFAOYSA-N
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Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-fluorophenyl)acetamide (BIA 10-2474) is a small molecule drug candidate that was developed by the French pharmaceutical company, Biotrial. It was intended to treat pain and anxiety disorders, but unfortunately, during clinical trials in 2016, it caused severe neurological side effects, leading to the death of one participant and hospitalization of five others. Despite this tragic outcome, BIA 10-2474 remains an important molecule in the field of medicinal chemistry and drug development.

Scientific Research Applications

Anti-Inflammatory Activity

Research has demonstrated the synthesis of derivatives related to 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-fluorophenyl)acetamide, showing significant anti-inflammatory activity. These derivatives were synthesized by combining phenyl and benzofuran with various substituted acetamides and assessed for their anti-inflammatory potential. Among the compounds tested, some showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Anticancer Activity

Several novel sulfonamide derivatives, including compounds related to this compound, have been synthesized and demonstrated cytotoxic activity against breast and colon cancer cell lines. One of the compounds was notably more potent against breast cancer cell lines compared to the reference drug 5-fluorouracil (Ghorab et al., 2015).

Antipsychotic Potential

In research exploring potential antipsychotic agents, derivatives of this compound showed an antipsychotic-like profile in animal behavioral tests. These compounds, unlike conventional antipsychotics, did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic therapy (Wise et al., 1987).

Antitumor Activities of Isoxazole Compounds

Isoxazole compounds, including those structurally related to this compound, were synthesized and shown to exhibit anti-tumor activities. This research indicates the potential application of such compounds in developing new anticancer therapies (Hao-fei, 2011).

Corrosion Inhibition

Derivatives of this compound were investigated for their potential as corrosion inhibitors. These compounds demonstrated promising inhibition efficiencies, highlighting their utility in protecting materials from corrosion (Yıldırım & Cetin, 2008).

Src Kinase Inhibition and Anticancer Activities

Research on N-benzyl substituted acetamide derivatives, related to the compound of interest, has shown inhibition of Src kinase, a protein implicated in cancer development. These compounds exhibited significant inhibition of cancer cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3/c20-13-5-3-6-14(9-13)21-19(23)11-15-10-18(25-22-15)17-8-12-4-1-2-7-16(12)24-17/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFHIEXRXOGLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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